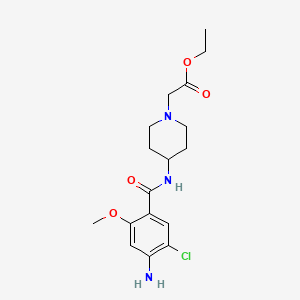
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with an ethyl acetate group and a benzamide moiety, which includes an amino, chloro, and methoxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate typically involves multiple steps:
Formation of the Benzamide Moiety: The initial step involves the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding benzoyl chloride using thionyl chloride.
Coupling with Piperidine: The benzoyl chloride is then reacted with piperidine to form the benzamide intermediate.
Introduction of the Ethyl Acetate Group: The final step involves the esterification of the piperidine nitrogen with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-methoxybenzamide: Shares the benzamide moiety but lacks the piperidine and ethyl acetate groups.
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)propanoate: Similar structure with a propanoate group instead of acetate.
Uniqueness
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24ClN3O4 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
ethyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate |
InChI |
InChI=1S/C17H24ClN3O4/c1-3-25-16(22)10-21-6-4-11(5-7-21)20-17(23)12-8-13(18)14(19)9-15(12)24-2/h8-9,11H,3-7,10,19H2,1-2H3,(H,20,23) |
InChI Key |
LSLQRZTYCUKARG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















